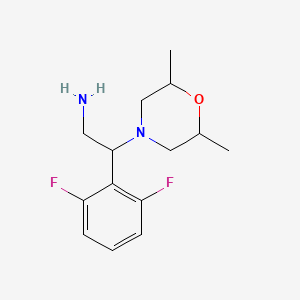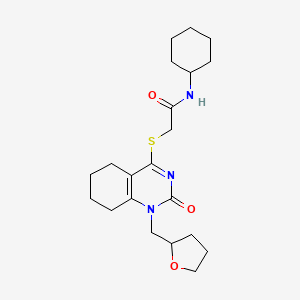
N-cyclohexyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-cyclohexyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide" is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazolinone derivatives have been extensively studied due to their wide range of biological activities, including anti-cancer properties. The compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the papers, which bear 3-aryl-3,4-dihydroquinazolin-4-one and 2-thioxothiazolidin-4-one moieties.
Synthesis Analysis
The synthesis of related acetamide derivatives is described in the first paper, where a four-step process starting from anthranilic acid and aryl isothiocyanates was used to create five new derivatives with total yields ranging from 29 to 31% . Although the exact synthesis of the compound is not detailed, the methods used for similar compounds involve key steps such as cyclization and thioamide formation, which are likely relevant to the synthesis of "N-cyclohexyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide".
Molecular Structure Analysis
The molecular structure of the related compounds was determined using IR, 1H-NMR, 13C-NMR, and HR-MS spectra . These techniques are crucial for confirming the structure of organic compounds, including the identification of functional groups and the overall molecular framework. The presence of the tetrahydrofuran moiety in the compound of interest suggests additional complexity in the structure, which would be reflected in the NMR spectra.
Chemical Reactions Analysis
The second paper discusses the synthesis of novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates, which were designed to inhibit methionine synthase (MetS), an enzyme over-expressed in certain cancer cells . The chemical reactions involved in the synthesis of these compounds, such as the use of dicyclohexylcarbodiimide (DCC) and azide coupling methods, could be similar to those needed to produce the compound , given the structural similarities.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound "N-cyclohexyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide" can be inferred from the properties of related compounds. For instance, the cytotoxic activity of a series of substituted methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)acetates was evaluated, with one compound exhibiting an IC50 value of 20 µg/mL against the PC-3 cell line . This suggests that the compound may also possess cytotoxic properties, which could be explored in further studies. The binding energies calculated through molecular modeling studies provide insight into the potential efficacy of these compounds as enzyme inhibitors, which could also apply to the compound of interest.
Wissenschaftliche Forschungsanwendungen
Structural Insights and Synthetic Applications
Research on structurally related compounds has provided valuable insights into the chemistry of amide-containing isoquinoline derivatives. For example, studies on the structural aspects of amide derivatives similar to the queried compound have highlighted their ability to form gels and crystalline solids upon treatment with various acids, offering potential applications in material science and drug formulation (Karmakar, Sarma, & Baruah, 2007). These findings suggest avenues for the development of novel materials with specific physical properties based on structural modifications of the core compound.
Biological Activity and Therapeutic Potential
Although the direct studies on N-cyclohexyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide specifically might be limited, research on structurally analogous compounds has revealed significant biological activities. For instance, novel derivatives synthesized from related quinazoline compounds have shown potential anticancer activity, indicating the relevance of these molecular frameworks in designing new therapeutic agents (Mohareb, Ibrahim, Elmetwally, & Gamaan, 2022). Such studies underscore the importance of the core structure in medicinal chemistry for the development of novel drugs targeting various diseases.
Chemical Synthesis and Methodology
The synthesis of complex molecules, including those with the quinazoline core, highlights the versatility of the compound class to which N-cyclohexyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide belongs. Research has demonstrated various synthetic routes to create structurally related compounds, contributing to the broader field of organic synthesis and chemical methodology (Dyachenko, Dyachenko, & Chernega, 2004). These synthetic strategies enable the exploration of novel compounds with potential applications in drug discovery and development.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[[2-oxo-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3S/c25-19(22-15-7-2-1-3-8-15)14-28-20-17-10-4-5-11-18(17)24(21(26)23-20)13-16-9-6-12-27-16/h15-16H,1-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMODQHCWJTYRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

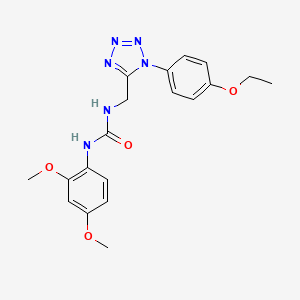
![3-(3,4-dimethoxyphenethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2504019.png)
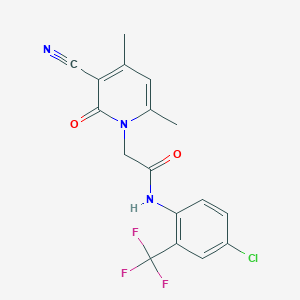

![6-(Aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid](/img/structure/B2504022.png)
![4-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2504025.png)
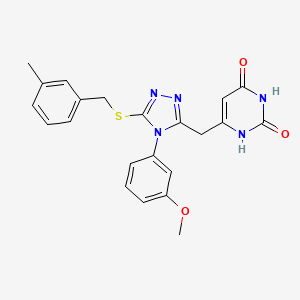

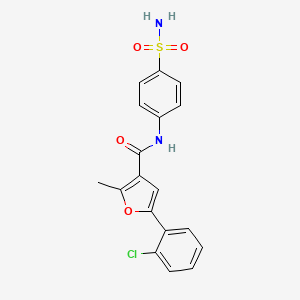


![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile](/img/structure/B2504036.png)

